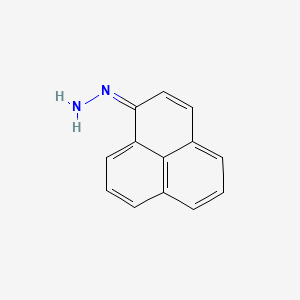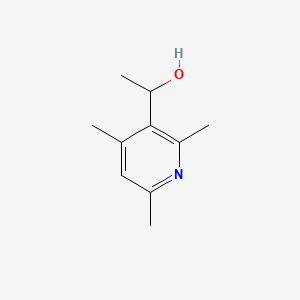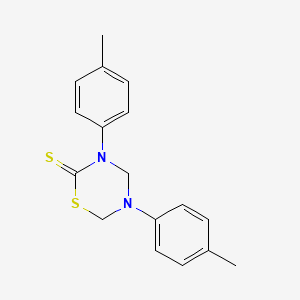![molecular formula C14H11ClN2O3 B11959465 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzoic acid, featuring a chloroaniline group attached through a carbonyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid typically involves the reaction of 2-chloroaniline with a benzoic acid derivative. One common method is the acylation of 2-chloroaniline with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis .
相似化合物的比较
Similar Compounds
- 2-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
- 4-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
- 2-{[(2-Chloroanilino)carbonyl]amino}benzoic acid
Uniqueness
4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid is unique due to the specific position of the chloroaniline group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
属性
分子式 |
C14H11ClN2O3 |
|---|---|
分子量 |
290.70 g/mol |
IUPAC 名称 |
4-[(2-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-3-1-2-4-12(11)17-14(20)16-10-7-5-9(6-8-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI 键 |
WAFFEIYQHMXIDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)









![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)

